4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole
Description
Proton Nuclear Magnetic Resonance Spectroscopy
The proton nuclear magnetic resonance spectrum of this compound would exhibit characteristic signals corresponding to the various proton environments within the molecule. The aromatic protons of the indole ring system would appear in the typical aromatic region between 7.0 and 8.5 parts per million, with specific chemical shifts depending on their proximity to the electron-withdrawing chlorine substituent and the electron-donating methyl groups. The pyrimidine proton at position 2 would be expected to exhibit a characteristic downfield chemical shift due to the electron-deficient nature of the pyrimidine ring and the deshielding effect of the adjacent nitrogen atoms.
The methyl substituents would generate distinct signals in the aliphatic region of the spectrum, with the N-methyl group at position 5 appearing as a singlet at approximately 3.5-4.0 parts per million, while the methyl group at position 8 on the benzene ring would resonate at approximately 2.3-2.5 parts per million. The integration ratios would confirm the presence of three protons for each methyl group, providing quantitative verification of the substitution pattern.
Spin-spin coupling patterns in the spectrum would reveal the connectivity relationships between adjacent protons, following the n+1 rule for multiplicity determination. The aromatic protons would exhibit characteristic coupling constants that reflect the geometric relationships and electronic environments within the fused ring system.
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework of this compound, despite the inherently lower sensitivity compared to proton nuclear magnetic resonance due to the low natural abundance of carbon-13 isotope. The spectrum would exhibit twelve distinct carbon signals corresponding to the molecular formula C₁₂H₁₀ClN₃, with chemical shifts reflecting the electronic environments of each carbon atom.
The carbonyl and aromatic carbon atoms would appear in the characteristic downfield region between 100 and 160 parts per million, with specific chemical shifts determined by their hybridization state and substituent effects. The carbon atom bearing the chlorine substituent would exhibit a characteristic downfield shift due to the electronegative nature of chlorine, while carbons adjacent to nitrogen atoms would show specific patterns of chemical shift changes reflecting the electron-withdrawing effects of the heteroatoms.
The two methyl carbon atoms would appear in the aliphatic region, with the N-methyl carbon typically resonating around 30-40 parts per million and the aromatic methyl carbon appearing around 20-25 parts per million. The quaternary carbon atoms within the fused ring system would be identifiable by their characteristic chemical shifts and absence of attached protons.
Infrared Spectroscopy and Mass Spectrometry
Infrared spectroscopy of this compound would reveal characteristic absorption bands corresponding to specific functional groups and structural features within the molecule. The aromatic carbon-hydrogen stretching vibrations would appear in the region around 3000-3100 reciprocal centimeters, while the carbon-nitrogen stretching modes of the pyrimidine ring would be observed in the fingerprint region around 1100-1250 reciprocal centimeters. The presence of the chlorine substituent would influence the vibrational frequencies through its electronic effects on the conjugated system.
Mass spectrometry analysis would provide definitive confirmation of the molecular weight and fragmentation pattern of the compound. The molecular ion peak would appear at mass-to-charge ratio 231, corresponding to the intact molecular structure. Characteristic fragmentation patterns would include loss of the methyl groups and cleavage of the chlorine atom, generating diagnostic fragment ions that confirm the structural assignment. The isotope pattern would reflect the natural abundance of chlorine isotopes, providing additional structural verification.
| Spectroscopic Technique | Key Diagnostic Features | Expected Ranges |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.5 ppm |
| Proton Nuclear Magnetic Resonance | N-methyl group | 3.5-4.0 ppm |
| Proton Nuclear Magnetic Resonance | Aromatic methyl | 2.3-2.5 ppm |
| Carbon-13 Nuclear Magnetic Resonance | Aromatic carbons | 100-160 ppm |
| Carbon-13 Nuclear Magnetic Resonance | Methyl carbons | 20-40 ppm |
| Infrared | Aromatic carbon-hydrogen | 3000-3100 cm⁻¹ |
| Infrared | Carbon-nitrogen stretch | 1100-1250 cm⁻¹ |
| Mass Spectrometry | Molecular ion | 231 m/z |
The comprehensive spectroscopic characterization of this compound provides unambiguous structural confirmation and enables detailed understanding of its electronic and molecular properties. The combination of multiple analytical techniques ensures reliable identification and characterization of this important heterocyclic compound, supporting its use in various research applications and synthetic endeavors.
Properties
IUPAC Name |
4-chloro-5,8-dimethylpyrimido[5,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c1-7-3-4-9-8(5-7)10-11(16(9)2)12(13)15-6-14-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFAQDWZOOIYNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN=C3Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole involves several synthetic routes. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH₄OAc) to produce pyrimido[4,5-d]pyrimidines with various substituents . Another approach involves the multicomponent condensation reaction of formaldehyde with uracil analogs and amines under catalytic conditions in either a basic or acidic medium . Industrial production methods often utilize solvent-free and microwave irradiation conditions to achieve higher yields and eco-friendly synthesis .
Chemical Reactions Analysis
4-Chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
4-Chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole involves its interaction with various molecular targets and pathways. It acts as an inhibitor for cAMP-phosphodiesterase in platelets, preventing the absorption of vascular and blood cells . Additionally, it strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, which plays a crucial role in reducing pulmonary hypertension .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole are best understood in comparison to related pyrimidoindole derivatives. Below is a detailed analysis:
Table 1: Key Properties of Pyrimidoindole Derivatives
Structural and Functional Insights
Substituent Effects: Chlorine (Cl): Enhances electrophilicity and binding to hydrophobic pockets in receptors. The 4-Cl position is critical in α1-adrenoceptor ligands . Methyl (CH3): Increases lipophilicity and metabolic stability. The 5,8-dimethyl groups in the target compound may improve membrane permeability compared to mono-substituted analogs . Fluorine (F): The 8-F substituent in [5,6-b]-fused derivatives reduces basicity (pKa ~11.48) and may alter metabolic pathways .
Biological Activity: Compound 13, with a piperazinyl side chain, demonstrates nanomolar affinity for α1-adrenoceptors, highlighting the importance of bulky substituents for selectivity . Dichloro derivatives (e.g., 4,8-dichloro) may exhibit stronger enzyme inhibition due to enhanced electron-withdrawing effects .
Physicochemical Properties :
Biological Activity
4-Chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
- Molecular Formula : C12H10ClN3
- Molecular Weight : 231.68 g/mol
- CAS Number : 1134334-56-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyrimidine derivatives. The synthetic route can vary based on the desired purity and yield but generally includes:
- Formation of the pyrimidine core.
- Chlorination at the 4-position.
- Methylation at the 5 and 8 positions.
Anticancer Properties
Research indicates that compounds within the pyrimido[5,4-b]indole class exhibit promising anticancer activity. Notably, studies have highlighted their role as inhibitors of receptor tyrosine kinases (RTKs), particularly VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).
| Compound | IC50 (nM) | Comparison |
|---|---|---|
| This compound | 480 | Comparable to sunitinib |
| Sunitinib | 680 | Standard reference |
| Erlotinib | 4500 | Less potent than pyrimido derivative |
In a comparative study, the compound was found to be 1.4-fold more potent than sunitinib and 9.4-fold more potent than erlotinib in inhibiting VEGFR-2 activity .
The mechanism by which this compound exerts its biological effects primarily involves:
- Inhibition of kinase activity associated with tumor growth.
- Induction of apoptosis in cancer cells through modulation of signaling pathways.
Case Studies
Case Study 1: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of various pyrimido derivatives on cancer cell lines such as A431 (epidermoid carcinoma). The findings revealed that the compound significantly reduced cell viability with an IC50 value indicating strong anticancer potential .
Case Study 2: Selectivity for VEGFR-2
Another investigation focused on the selectivity of this compound for VEGFR-2 compared to EGFR (Epidermal Growth Factor Receptor). The results demonstrated a marked preference for VEGFR-2 inhibition over EGFR, suggesting potential for targeted cancer therapies with reduced side effects .
Future Directions
The promising biological activity of this compound warrants further investigation into its pharmacokinetics and long-term efficacy in clinical settings. Research should focus on:
- Structure-Activity Relationships (SAR) : Understanding how structural modifications affect biological activity.
- In Vivo Studies : Evaluating therapeutic effects and safety profiles in animal models.
Q & A
Q. What are the established synthetic methodologies for 4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole?
The synthesis typically involves Pd-catalyzed amidation and cyclization to construct the pyrimidoindole core. For example, Pd(OAc)₂ in DMF or PEG-400 facilitates cyclization of intermediates like 5-alkyl/aryl-substituted precursors . Chlorination at the 4-position can be achieved using reagents like PCl₅ or SOCl₂, as demonstrated in analogous pyrrolopyrimidine syntheses . Methyl groups are introduced via alkylation or Suzuki coupling, depending on the substitution pattern. Purification often employs column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- 1H/13C NMR : Critical for verifying substituent positions and aromatic proton environments. For instance, downfield shifts (~δ 9.3 ppm) in 1H NMR indicate indolic NH protons .
- IR Spectroscopy : Confirms functional groups (e.g., C-Cl stretches at ~750 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
- Elemental Analysis : Ensures purity by matching calculated and observed C/H/N percentages .
Q. What are the key safety considerations when handling chlorinated pyrimidoindoles in the laboratory?
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
- Store chlorinated intermediates at 2–8°C in amber vials to prevent degradation .
- Dispose of waste via licensed chemical disposal services, as improper handling risks environmental contamination .
Q. How can substituents be introduced at specific positions of the pyrimidoindole core?
- Electrophilic Substitution : Tosylation at indolic NH positions using NaH and tosyl chloride .
- Cross-Coupling Reactions : Suzuki-Miyaura couplings for aryl/alkyl groups at the 5- or 8-positions .
- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition for triazole-linked substituents .
Q. What are common solvents and catalysts used in the synthesis of related pyrimidoindole derivatives?
Advanced Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Catalyst Screening : Compare Pd(OAc)₂ (42–60% yield) vs. CuI (35–50% yield) for step efficiency.
- Solvent Optimization : PEG-400 enhances solubility of hydrophobic intermediates, improving cyclization kinetics .
- Temperature Control : Elevated temperatures (80–100°C) accelerate Pd-mediated steps but may require inert atmospheres to prevent decomposition .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- Multi-Technique Validation : Combine 1H/13C NMR with HRMS to cross-check molecular fragmentation patterns .
- Isotopic Labeling : Use ²H or ¹⁵N-labeled precursors to clarify ambiguous proton/carbon assignments .
- X-ray Crystallography : Resolve regiochemical ambiguities, as demonstrated for spiroquinoline-indole hybrids .
Q. How can one design and synthesize analogs for structure-activity relationship (SAR) studies?
- Position-Specific Modifications : Replace 5-methyl with bulkier tert-butyl groups to study steric effects on bioactivity .
- Heteroatom Substitution : Introduce sulfur (thiophene) or oxygen (furan) at the 2-position to alter electronic properties .
- Chlorine Isosteres : Replace Cl with F or CF₃ to evaluate halogen bonding contributions .
Q. What are the challenges in achieving regioselective chlorination in the synthesis of such heterocycles?
- Directing Groups : Use NH or OMe groups to guide electrophilic chlorination to the 4-position, as seen in pyrrolopyrimidine systems .
- Protection-Deprotection : Temporarily block reactive sites (e.g., indolic NH) to prevent over-chlorination .
- Radical Chlorination : N-chlorosuccinimide (NCS) with AIBN enables selective C-H functionalization .
Q. How do variations in the pyrimidoindole scaffold's substituents affect its physicochemical properties?
- Lipophilicity : Alkyl chains (e.g., butyl at 5-position) increase logP, enhancing membrane permeability .
- Electron-Withdrawing Groups : Chlorine or nitro groups reduce HOMO energy, stabilizing the molecule against oxidation .
- Hydrogen Bonding : Methoxy or amino groups improve solubility in polar solvents (e.g., DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
